REACTION_SMILES
|
[Br:1][c:2]1[c:3]2[c:8]([c:9]([NH2:15])[c:10]([N+:12]([O-:13])=[O:14])[cH:11]1)[CH2:7][N:6]([CH3:16])[CH2:5][CH2:4]2.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1>>[Br:1][c:2]1[c:3]2[c:8]([c:9]([NH2:15])[c:10]([NH2:12])[cH:11]1)[CH2:7][N:6]([CH3:16])[CH2:5][CH2:4]2
|
Name
|
CN1CCc2c(Br)cc([N+](=O)[O-])c(N)c2C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCc2c(Br)cc([N+](=O)[O-])c(N)c2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCc2c(Br)cc(N)c(N)c2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |